Cas no 6797-44-0 (1-Phenyl-1,2,3-butanetrione 2-oxime)

1-Phenyl-1,2,3-butanetrione 2-oxime is a specialized organic compound featuring a phenyl group attached to a butanetrione backbone with an oxime functional group at the second position. This structure imparts reactivity useful in synthetic chemistry, particularly in the formation of heterocycles or as an intermediate in organic synthesis. The oxime group enhances its utility in coordination chemistry and chelation applications. Its well-defined molecular framework allows for precise modifications, making it valuable in research and industrial processes requiring tailored reactivity. The compound's stability under controlled conditions ensures reliable performance in synthetic workflows.
1-Phenyl-1,2,3-butanetrione 2-oxime structure
6797-44-0 structure
Product Name:1-Phenyl-1,2,3-butanetrione 2-oxime
CAS No:6797-44-0
MF:C10H9NO3
MW:191.183362722397
MDL:MFCD00466576
CID:85758
PubChem ID:135535932
Update Time:2025-06-07

1-Phenyl-1,2,3-butanetrione 2-oxime Chemical and Physical Properties

Names and Identifiers

    • 1-Phenyl-1,2,3-butanetrione 2-oxime
    • IBA~Isonitrosobenzoylacetone
    • 1-benzoylacetone 1-oxime
    • 1-phenyl-1,2,3-butanetrione-2-oxime
    • 1-phenylbutane-1,2,3-trione 2-oxime
    • 2,3-butanetrione,1-phenyl-2-oxime
    • 2-Hydroxyimino-1-phenyl-1,3-butanedione
    • 2-oximino-1-penyl-1,3-butanedione
    • hydroxyiminobenzoylacetone
    • ISO-NITROSOBENZOYL ACETONE
    • AI3-52395
    • 6797-44-0
    • (E)-4-hydroxy-3-nitroso-4-phenylbut-3-en-2-one
    • JVPIIQSFMRUIAP-PKNBQFBNSA-N
    • 2-(N-HYDROXYIMINO)-1-PHENYLBUTANE-1,3-DIONE
    • 3-Isonitrosobenzoylacetone
    • phenylbutane-1,2,3-trione-2-oxime
    • EINECS 229-869-6
    • AKOS002334221
    • AKOS005206717
    • 1-Isonitroso-1-benzoylacetone
    • (2E)-2-hydroxyimino-1-phenylbutane-1,3-dione
    • SCHEMBL1370084
    • 1-Benzoyl-1-isonitrosoacetone
    • 2-(Hydroxyimino)-1-phenylbutan-1,3-dione
    • (2E)-1-Phenyl-1,2,3-butanetrione 2-oxime #
    • 1,2,3-Butanetrione, 1-phenyl-, 2-oxime
    • 2-Ethyl-5-isopropylphenol
    • B48UDZ8JM6
    • MFCD00466576
    • STK519318
    • (2Z)-2-(hydroxyimino)-1-phenylbutane-1,3-dione
    • UMQCXGGBHYGWTG-MDZDMXLPSA-N
    • MDL: MFCD00466576
    • Inchi: 1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,13H,1H3/b10-9+
    • InChI Key: UMQCXGGBHYGWTG-MDZDMXLPSA-N
    • SMILES: O/C(=C(\C(C)=O)/N=O)/C1C=CC=CC=1
    • BRN: 1946580

Computed Properties

  • Exact Mass: 191.05800
  • Monoisotopic Mass: 191.058243
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.7
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.189
  • Melting Point: 128-130°C
  • Boiling Point: 357.149°C at 760 mmHg
  • Flash Point: 169.798°C
  • Refractive Index: 1.554
  • PSA: 66.73000
  • LogP: 1.28850

1-Phenyl-1,2,3-butanetrione 2-oxime Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • HazardClass:6.1
  • TSCA:Yes
  • Risk Phrases:R36/37/38

1-Phenyl-1,2,3-butanetrione 2-oxime Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

1-Phenyl-1,2,3-butanetrione 2-oxime Pricemore >>

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1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; .
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AB180310-1g
1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; .
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